
GSK-J1SodiumSalt
Overview
Description
GSK-J1 Sodium Salt (CAS 1797832-71-3) is the sodium salt form of GSK-J1, a potent and selective inhibitor of H3K27me3/me2-demethylases, specifically targeting the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A). It competitively inhibits α-ketoglutarate (α-KG)-dependent demethylation, a mechanism confirmed by co-crystal structural studies of JMJD3 bound to GSK-J1 . The compound exhibits an IC50 of 60 nM against KDM6B and demonstrates high selectivity over other histone demethylases and kinases . It is widely used in epigenetic research to study inflammatory responses, cancer, and cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-J1 sodium salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate pyridine and pyrimidine derivatives under controlled conditions.
Introduction of the benzazepine moiety: This step involves the cyclization of intermediates to form the benzazepine ring.
Final modifications: The introduction of the β-alanine moiety and the conversion to the sodium salt form
Industrial Production Methods
Industrial production of GSK-J1 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimized to maximize yield.
Purification steps: Multiple purification steps, including crystallization and chromatography, are employed to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
GSK-J1 sodium salt primarily undergoes:
Substitution reactions: Involving the replacement of functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation and reduction reactions: Commonly use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include various substituted derivatives of GSK-J1 sodium salt, which can be further studied for their biological activities .
Scientific Research Applications
GSK-J1 sodium salt has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone demethylases in gene regulation.
Cancer research: Investigated for its potential to inhibit cancer cell proliferation by targeting JMJD3 and UTX.
Inflammatory diseases: Explored for its anti-inflammatory properties by modulating the activity of histone demethylases.
Neuroscience: Studied for its effects on neuronal differentiation and development
Mechanism of Action
GSK-J1 sodium salt exerts its effects by inhibiting the activity of histone H3 lysine 27 demethylases JMJD3 and UTX. These enzymes are responsible for the removal of methyl groups from histone H3, a process that regulates gene expression. By inhibiting these enzymes, GSK-J1 sodium salt increases the levels of methylated histone H3, leading to changes in gene expression that can affect cell differentiation, proliferation, and inflammation .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C22H23N5O2·Na
- Solubility : 15 mg/mL in DMSO
- Storage : Stable at 2–8°C in powder form
GSK-J2 (Sodium Salt)
GSK-J2 is the inactive pyridine regio-isomer of GSK-J1, serving as a critical negative control in studies. Unlike GSK-J1, it shows negligible activity against JMJD3 (IC50 > 100 µM) and lacks selectivity for KDM6 enzymes . Both compounds share identical molecular weights but differ in structural orientation, which explains their divergent biological activities .
GSK-J4 (Prodrug of GSK-J1)
GSK-J4 is a cell-permeable ester prodrug of GSK-J1, hydrolyzed intracellularly to release the active inhibitor. It achieves functional inhibition in cellular models (IC50 1–10 µM) and is pivotal for in vivo studies, such as modulating macrophage TNF-α production .
Advantages Over GSK-J1 Sodium Salt :
GSK126 (EZH2 Inhibitor)
It targets EZH2, the methyltransferase responsible for H3K27 trimethylation, thereby opposing KDM6B/JMJD3 activity.
Selectivity and Mechanistic Insights
Enzyme Selectivity Profile
Compound | KDM6B (IC50) | KDM5C (IC50) | Off-Target Kinases (30 µM) |
---|---|---|---|
GSK-J1 Sodium Salt | 60 nM | 11 µM | No inhibition |
GSK-J2 | >100 µM | >100 µM | N/A |
GSK126 | N/A | N/A | Targets EZH2 |
Data derived from AlphaScreen assays and competition binding studies .
GSK-J1’s selectivity for KDM6 over KDM5 enzymes (8.5-fold for KDM5C vs. KDM5B) and lack of activity against 100+ kinases underscore its precision .
Structural and Functional Differences
- GSK-J1 vs. GSK-J2 : Structural isomerism at the pyridine ring alters binding to JMJD3’s catalytic pocket, rendering GSK-J2 inactive .
- GSK-J1 vs. GSK-J4 : The addition of ester groups in GSK-J4 improves membrane permeability without affecting target engagement .
Key Findings
- Inflammation : GSK-J1 suppresses TNF-α in macrophages via H3K27me3-dependent transcriptional regulation .
- Cancer : Inhibits JMJD3-mediated oncogenic pathways in leukemia and solid tumors .
- Developmental Biology : Impairs zebrafish hair cell regeneration, demonstrating conserved epigenetic roles .
Limitations
Biological Activity
GSK-J1 Sodium Salt is a potent inhibitor of the histone demethylases JMJD3 and UTX, which play crucial roles in epigenetic regulation, particularly concerning the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has garnered significant attention in research due to its implications in various biological processes, including inflammation, cancer, and cellular differentiation.
GSK-J1 specifically inhibits the demethylation activity of JMJD3 and UTX, with reported IC50 values of 60 nM for JMJD3 and 56 µM for UTX . By inhibiting these enzymes, GSK-J1 increases the levels of H3K27me3, leading to transcriptional repression of target genes involved in inflammatory responses and tumor progression .
Inflammatory Response
Research indicates that GSK-J1 can modulate inflammatory pathways. A study demonstrated that treatment with GSK-J1 in LPS-stimulated mouse mammary epithelial cells resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect was attributed to the recruitment of H3K27me3 at the promoters of these genes, thereby inhibiting their transcription . The results suggest that JMJD3 plays a significant role in mediating inflammatory responses, making it a potential therapeutic target for inflammatory diseases.
Cancer Therapeutics
GSK-J1 has also been explored for its anti-cancer properties. In a study focusing on carboplatin-resistant ovarian cancer, GSK-J1 was incorporated into hyaluronic acid-decorated metal-organic frameworks (HA@MOF@GSK-J1) to enhance targeted delivery. This formulation showed improved efficacy in inhibiting tumor growth and inducing apoptosis compared to free GSK-J1. The mechanism involved the activation of H3K27 methylation at the HER2 promoter, leading to reduced HER2 expression and subsequent effects on tumor cell motility and spheroid formation .
Case Study 1: Inhibition of Inflammatory Cytokines
In an experimental setup involving LPS-induced mastitis in mice, GSK-J1 treatment led to a significant reduction in inflammatory cell infiltration and myeloperoxidase (MPO) activity. Histological analysis revealed that GSK-J1 effectively alleviated the severity of inflammation in mammary glands, correlating with decreased levels of TNF-α and IL-6 .
Case Study 2: Targeted Delivery in Ovarian Cancer
The HA@MOF@GSK-J1 formulation was tested on carboplatin-resistant ovarian cancer cell lines. The results showed that this targeted delivery system not only enhanced cellular uptake but also significantly increased cytotoxicity against resistant cancer cells. The study concluded that this approach could potentially overcome chemoresistance by effectively modulating epigenetic markers associated with tumor progression .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for GSK-J1 Sodium Salt to ensure compound stability in experimental workflows?
GSK-J1 Sodium Salt should be stored as a powder at -20°C for long-term stability and dissolved in DMSO at -80°C for in vitro use. To minimize degradation, aliquot the solution to avoid repeated freeze-thaw cycles. Always confirm solubility and purity via HPLC or mass spectrometry before use .
Q. How can researchers validate the specificity of GSK-J1 Sodium Salt for KDM6 subfamily demethylases (e.g., JMJD3/KDM6B, UTX/KDM6A) in cellular models?
Use comparative assays with structurally related demethylases (e.g., KDM5C vs. KDM5B) under standardized α-ketoglutarate concentrations (1 mM). Include siRNA knockdowns or CRISPR-Cas9 KO models of target enzymes to confirm on-target effects. Cross-validate results with orthogonal methods like ChIP-seq for H3K27me3 levels .
Q. What methodological steps are critical for preparing GSK-J1 Sodium Salt solutions to ensure reproducibility in cell-based assays?
- Dissolve the compound in anhydrous DMSO to a stock concentration of 10–30 mM.
- Pre-test solvent tolerance in target cell lines (e.g., primary macrophages or MC3T3-E1 osteoblasts) to rule out DMSO cytotoxicity.
- Include vehicle controls and titrate doses (e.g., 1–50 µM) to establish a dose-response curve, accounting for cell-type-specific variability .
Advanced Research Questions
Q. How do α-ketoglutarate concentrations influence GSK-J1 Sodium Salt’s inhibitory potency against KDM5C vs. KDM5B, and how should this be addressed experimentally?
GSK-J1 exhibits 8.5-fold higher potency for KDM5C (IC50 = 11 µM) than KDM5B (IC50 = 94 µM) at 1 mM α-ketoglutarate. To mitigate confounding effects:
- Standardize α-ketoglutarate levels across assays.
- Use enzymatic activity assays (e.g., malachite green for demethylase activity) alongside cellular H3K27me3 quantification via Western blot .
Q. What strategies resolve contradictions in GSK-J1 Sodium Salt’s effects on H3K27me3 levels across different cell types (e.g., macrophages vs. osteoblasts)?
- Perform time-course experiments to track dynamic H3K27me3 changes.
- Contextualize findings with epigenetic co-factors (e.g., EZH2 activity) and cell-specific chromatin states via ATAC-seq or RNA-seq.
- Cross-reference with genetic models (e.g., JMJD3 KO cells) to isolate compound-specific effects .
Q. How should co-treatment studies with GSK-J1 Sodium Salt and other epigenetic modifiers (e.g., HDAC inhibitors) be designed to minimize off-target interactions?
- Conduct synergy/antagonism assays (e.g., Chou-Talalay method) to identify optimal dose combinations.
- Monitor global histone modification profiles via proteomics to detect unintended crosstalk.
- Validate functional outcomes (e.g., TNF-α suppression in macrophages or Runx2 inhibition in osteoblasts) using pathway-specific inhibitors as controls .
Q. Methodological Best Practices
Q. What steps ensure reproducibility when replicating GSK-J1 Sodium Salt-mediated demethylase inhibition in independent studies?
- Publish detailed protocols for compound handling, including lot numbers and purity certificates.
- Deposit raw data (e.g., dose-response curves, H3K27me3 quantification) in FAIR-aligned repositories with persistent identifiers (DOIs) .
- Disclose batch-to-batch variability and validate critical findings with orthogonal assays (e.g., immunofluorescence vs. Western blot) .
Q. How can researchers address discrepancies in reported IC50 values for GSK-J1 Sodium Salt across different enzymatic assays?
- Compare assay conditions (e.g., buffer composition, substrate concentrations) and normalize data to internal controls.
- Use recombinant enzyme isoforms from the same source (e.g., full-length JMJD3 vs. catalytic domain-only constructs).
- Report kinetic parameters (Km, Vmax) alongside IC50 values to contextualize inhibition efficiency .
Properties
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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